Triphenylacrylonitrile

Descripción

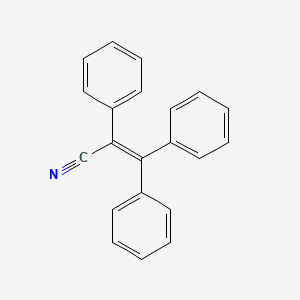

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3,3-triphenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPACMJHTQWVSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212329 | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-33-2 | |

| Record name | α-(Diphenylmethylene)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Q5RZG6CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Scientific Merit of Triphenylacrylonitrile

An In-depth Technical Guide to Triphenylacrylonitrile: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a versatile organic compound with significant applications in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthetic methodologies, spectroscopic analysis, and safety protocols associated with this molecule.

This compound (TPA), systematically known as 2,3,3-triphenylprop-2-enenitrile, is a crystalline solid belonging to the stilbenoid family of compounds. Its structure is characterized by three phenyl rings attached to an acrylonitrile backbone, a feature that imparts significant steric and electronic properties. This unique architecture serves as a valuable scaffold in medicinal chemistry, particularly in the design of novel therapeutic agents. The nitrile group, a potent electron-withdrawing moiety, and the extensive aromatic system contribute to its chemical reactivity and photophysical properties, making it a subject of interest in organic synthesis and materials science. This guide aims to provide a holistic understanding of this compound, from its fundamental properties to its practical applications and handling.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. This compound is a white solid at room temperature, and its key identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6304-33-2 | [1] |

| Molecular Formula | C₂₁H₁₅N | [1] |

| Molecular Weight | 281.36 g/mol | [1] |

| Appearance | White solid | |

| Melting Point | 165-167 °C | |

| Boiling Point | ~414.02 °C (estimated) | |

| Flash Point | 198.9 °C | |

| Solubility | Insoluble in water; solubility in organic solvents not widely reported. | |

| LogP | 5.17 (estimated) | |

| IUPAC Name | 2,3,3-triphenylprop-2-enenitrile | [1] |

| Synonyms | Triphenylcyanoethylene, α-(Diphenylmethylene)benzeneacetonitrile | [1] |

The high melting point is indicative of a stable crystal lattice structure, while the high estimated LogP value suggests significant lipophilicity and, consequently, poor aqueous solubility.

Synthesis of this compound: A Methodological Approach

The synthesis of this compound and its derivatives is most commonly achieved via the Knoevenagel condensation reaction. This versatile and widely adopted method involves the base-catalyzed reaction between an active methylene compound (a substituted phenylacetonitrile) and a carbonyl compound (a substituted benzaldehyde). The reaction proceeds through a carbanion intermediate, leading to the formation of a new carbon-carbon double bond.

Below is a representative, detailed protocol for the synthesis of a this compound derivative, which can be adapted for the synthesis of the parent compound.

Experimental Protocol: Knoevenagel Condensation for this compound Synthesis

Objective: To synthesize 2,3,3-triphenylacrylonitrile via the Knoevenagel condensation of benzyl cyanide and benzophenone (as a conceptual representation, though typically a benzaldehyde is used with a substituted benzyl cyanide). A more direct literature approach involves the reaction of diphenylacetonitrile with benzaldehyde.

Materials:

-

Diphenylacetonitrile

-

Benzaldehyde

-

Sodium ethoxide (or another suitable base like piperidine)

-

Absolute ethanol

-

Glacial acetic acid (for neutralization, if needed)

-

TLC plates (silica gel)

-

Appropriate solvents for TLC and recrystallization (e.g., ethanol, ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylacetonitrile (1.0 equivalent) and benzaldehyde (1.0 equivalent) in absolute ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a suitable base, such as sodium ethoxide or piperidine (0.1-0.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

-

Causality in Experimental Choices:

-

Choice of Base: A base is required to deprotonate the active methylene compound (diphenylacetonitrile), generating the carbanion necessary to initiate the condensation. The choice of base can influence reaction rates and yields.

-

Solvent: Ethanol is a common solvent for Knoevenagel condensations as it can dissolve the reactants and is compatible with many bases. Anhydrous conditions are often preferred to prevent side reactions.

-

Monitoring by TLC: TLC is a crucial in-process control to determine the endpoint of the reaction, preventing the formation of byproducts from prolonged reaction times or overheating.

Spectroscopic Analysis and Structural Elucidation

Caption: Logical workflow for the structural elucidation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

-

~2220 cm⁻¹: A sharp, medium-intensity peak corresponding to the C≡N (nitrile) stretching vibration. This is a highly characteristic peak for nitriles.

-

~3100-3000 cm⁻¹: Weak to medium peaks due to the C-H stretching of the sp² hybridized carbons in the aromatic rings.

-

~1600 cm⁻¹ and ~1490 cm⁻¹: Sharp peaks of variable intensity due to the C=C stretching vibrations within the aromatic rings.

-

~1650-1600 cm⁻¹: A peak for the C=C double bond of the acrylonitrile backbone, which may overlap with the aromatic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: Due to the three phenyl rings, the ¹H NMR spectrum of this compound is expected to be complex in the aromatic region. A series of multiplets would be observed between approximately 7.0 and 7.5 ppm , integrating to 15 protons. The exact chemical shifts and splitting patterns would depend on the specific electronic environments of the protons on each ring.

-

¹³C NMR: The ¹³C NMR spectrum would show several signals in the aromatic region (~120-150 ppm ) corresponding to the different carbon environments in the three phenyl rings and the alkene carbons. A signal for the nitrile carbon is expected in the range of 115-125 ppm . Quaternary carbons, such as the one attached to the nitrile group and the carbons at the points of attachment of the phenyl rings, would likely show weaker signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum of this compound would show a molecular ion peak at m/z = 281 , corresponding to its molecular weight.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the nitrile group (CN, 26 Da) and the cleavage of the phenyl groups (C₆H₅, 77 Da), leading to characteristic fragment ions.

Applications in Drug Development and Materials Science

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its derivatives have been shown to exhibit potent biological activities.

-

Anticancer Activity: Several studies have demonstrated that derivatives of this compound possess significant cytotoxic activity against various human cancer cell lines, including lung, ovarian, skin, and colon cancer.[2] The proposed mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.

-

Antimicrobial Activity: Certain this compound analogs have also shown promising activity against bacterial and fungal strains.[2]

-

Materials Science: The photophysical properties of this compound and its derivatives make them potential candidates for use as light conversion agents and in the development of organic light-emitting diodes (OLEDs).

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not widely available, data from related nitrile compounds suggest that it should be handled with care. The following precautions are recommended:

-

Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[1][3][4]

-

Irritation: May cause skin and serious eye irritation.[3]

-

Handling:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Caption: Recommended safe handling workflow for this compound.

Conclusion

This compound is a compound of significant scientific interest due to its versatile chemical nature and its potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its physicochemical properties, synthetic methodologies, expected spectroscopic characteristics, and essential safety protocols. As research in this area continues, a deeper understanding of the structure-activity relationships of its derivatives will undoubtedly lead to the development of novel and effective therapeutic agents and advanced materials.

References

- Kuujia. (n.d.). Cas no 6304-33-2 (this compound).

- SIELC Technologies. (2018, May 16). 2,3,3-Triphenylacrylonitrile.

- Cloudinary. (n.d.). Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses.

- PubMed. (n.d.). Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents.

Sources

The Synthesis of Triphenylacrylonitrile and Its Derivatives: A Comprehensive Technical Guide for Researchers

Abstract

Triphenylacrylonitrile and its derivatives represent a critical class of compounds in medicinal chemistry and materials science. Their structural scaffold is foundational to the development of selective estrogen receptor modulators (SERMs), most notably the breast cancer therapeutic, Tamoxifen. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for preparing these versatile molecules. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and explore the synthesis of significant derivatives, grounding our discussion in authoritative references and field-proven insights.

Introduction: The Significance of the this compound Scaffold

The this compound core, a triarylethylene system, is a privileged scaffold in drug discovery. The arrangement of the three phenyl rings around a central double bond allows for a wide range of structural modifications, profoundly influencing the molecule's biological activity. One of the most prominent applications of this scaffold is in the development of SERMs, which exhibit tissue-selective estrogenic or antiestrogenic effects. Tamoxifen, a cornerstone in the treatment of estrogen receptor-positive breast cancer, is a prime example of a this compound derivative.[1] The nitrile group itself is a versatile functional group in medicinal chemistry, often acting as a bioisostere for a carbonyl group and participating in crucial polar interactions with biological targets.[2] Furthermore, derivatives of 2,3-diphenylacrylonitrile have demonstrated significant potential as anticancer and antimicrobial agents, underscoring the broad therapeutic promise of this chemical class.[3]

This guide will focus on the primary synthetic routes to this compound and its analogues, providing the necessary technical detail to enable researchers to confidently design and execute their synthetic strategies.

Core Synthetic Strategies for this compound and its Derivatives

The construction of the trisubstituted alkene core of this compound can be achieved through several robust and well-established synthetic methodologies. The choice of method often depends on the desired substitution pattern, stereoselectivity, and the availability of starting materials.

The Knoevenagel Condensation: A Cornerstone Reaction

The Knoevenagel condensation is a powerful and widely employed method for the formation of carbon-carbon double bonds.[4] It involves the reaction of an active methylene compound, in this case, a substituted benzyl cyanide, with a carbonyl compound, typically a benzaldehyde derivative, in the presence of a basic catalyst.[5] This method is particularly effective for synthesizing (Z)-2,3-diphenylacrylonitrile analogs.[3][4]

Mechanism: The reaction is initiated by the deprotonation of the α-carbon of the benzyl cyanide by a base, forming a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde, leading to a tetrahedral alkoxide intermediate. Subsequent protonation and dehydration yield the final α,β-unsaturated nitrile product.[4]

Experimental Protocol: General Procedure for Knoevenagel Condensation [4]

-

In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and the appropriately substituted benzyl cyanide (1.0 mmol) in a suitable solvent such as ethanol (10 mL).

-

Add a catalytic amount of a base (e.g., piperidine, sodium ethoxide).

-

Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Table 1: Examples of Knoevenagel Condensation for the Synthesis of this compound Derivatives

| Benzaldehyde Derivative | Benzyl Cyanide Derivative | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Benzyl cyanide | Piperidine | Ethanol | Good | [3] |

| 4-Chlorobenzaldehyde | Benzyl cyanide | Piperidine | Ethanol | Good | [3] |

| 4-Nitrobenzaldehyde | p-Nitrobenzyl cyanide | Piperidine | Ethanol | Good | [3] |

| Various aromatic aldehydes | Malononitrile | Ammonium acetate | Microwave | High | [6] |

| Various aldehydes | Malononitrile | NiCu@MWCNT | Water/Methanol | High | [7] |

Diagram 1: General Reaction Scheme for Knoevenagel Condensation

Sources

- 1. Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aggregation-Induced Emission (AIE) Mechanism of Triphenylacrylonitrile

Abstract

Aggregation-Induced Emission (AIE) represents a paradigm shift in photophysics, challenging the long-held principle of aggregation-caused quenching (ACQ) where luminophores typically see their emission diminish in the solid or aggregated state. Triphenylacrylonitrile (TPAN) and its derivatives stand as canonical examples of AIE luminogens (AIEgens), which are non-emissive when molecularly dissolved but fluoresce intensely upon aggregation. This guide provides a comprehensive exploration of the core mechanism underpinning this phenomenon: Restriction of Intramolecular Motion (RIM). We will dissect the photophysical dynamics of TPAN, detail the experimental protocols required to validate its AIE characteristics, and discuss the computational models that corroborate the mechanistic theory. Finally, we will touch upon the profound implications of this technology for bio-imaging, diagnostics, and drug development.

The AIE Phenomenon: Turning a Problem into a Solution

For decades, the utility of fluorescent molecules in the solid state was hampered by Aggregation-Caused Quenching (ACQ). This phenomenon arises from the formation of non-emissive excimers or π-π stacking in close proximity, which provides efficient non-radiative pathways for excited-state decay. In 2001, the discovery of molecules that behaved in the opposite manner gave rise to the concept of Aggregation-Induced Emission (AIE).[1] These AIEgens are typically non-emissive in dilute solutions but become highly luminescent when aggregated, offering a powerful "turn-on" fluorescence mechanism with a high signal-to-noise ratio.[2] This unique property makes them exceptional candidates for sensing, imaging, and materials science applications.[1][3]

This compound (TPAN) is a quintessential AIEgen, built upon a simple yet elegant D-π-A (Donor-π-Acceptor) acrylonitrile framework. Its propeller-like, non-planar structure is central to its AIE behavior.[4][5]

The Core Mechanism: Restriction of Intramolecular Motion (RIM)

The widely accepted mechanism explaining the AIE phenomenon in molecules like TPAN is the Restriction of Intramolecular Motion (RIM).[6][7] The RIM model posits that in a dilute solution, AIEgens possess multiple dynamic rotors and vibrators—in the case of TPAN, the phenyl rings—that can move freely.[8] Upon photoexcitation, these moving parts provide efficient non-radiative decay channels, allowing the excited-state energy to be dissipated as heat through molecular motions rather than being released as light.[9]

In Solution: The "Fluorescence-Off" State

When a TPAN molecule is dissolved in a good solvent (e.g., tetrahydrofuran), it exists as a discrete, solvated entity. The three phenyl rings attached to the vinyl group have considerable rotational freedom. Upon absorbing a photon and reaching the excited state (S1), the molecule rapidly deactivates by undergoing low-frequency rotational motions. This process, known as Restriction of Intramolecular Rotation (RIR), is a specific subset of RIM and is the dominant non-radiative pathway for TPAN.[8][9] This efficient energy dissipation quenches fluorescence, rendering the solution non-emissive.

In Aggregate: The "Fluorescence-On" State

When TPAN molecules are forced to aggregate—either by adding a poor solvent (e.g., water) to a solution, or in the solid crystalline state—their physical environment changes dramatically. Intermolecular steric hindrance and potential C-H···π interactions lock the phenyl rings in place, severely restricting their ability to rotate.[4] With the non-radiative RIR pathway effectively blocked, the excited-state energy has no other recourse but to be released through the radiative decay channel, resulting in intense fluorescence.[1][6] This process is illustrated in the diagram below.

Caption: The Restriction of Intramolecular Rotation (RIR) mechanism for TPAN.

Experimental Validation and Characterization

The AIE property of TPAN can be systematically investigated through a series of well-established photophysical experiments.

Synthesis of this compound

TPAN and its derivatives are commonly synthesized via a Knoevenagel condensation reaction.[10][11] This typically involves the reaction of a substituted diphenylacetaldehyde with a substituted phenylacetonitrile in the presence of a base. The versatility of this reaction allows for the straightforward creation of a library of TPAN derivatives with tuned electronic and photophysical properties.[12]

Experimental Protocol: Inducing and Measuring AIE

The hallmark AIE experiment involves monitoring the fluorescence of the AIEgen in a solvent system of changing polarity.

Workflow:

Sources

- 1. Aggregation-induced emission: phenomenon, mechanism and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abis-files.akdeniz.edu.tr [abis-files.akdeniz.edu.tr]

- 5. m.youtube.com [m.youtube.com]

- 6. Mechanistic connotations of restriction of intramolecular motions (RIM) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. ccspublishing.org.cn [ccspublishing.org.cn]

- 11. Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 12. Facile construction of AIE-active pyridinyl-diphenylacrylonitrile derivatives with optical properties finely modulated by D–A regulation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Photophysical Properties of Triphenylacrylonitrile

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth exploration of the photophysical properties of triphenylacrylonitrile (TPAN), a canonical example of a luminogen exhibiting Aggregation-Induced Emission (AIE). We will move beyond a mere description of its properties to a detailed examination of the underlying mechanisms, causality-driven experimental protocols, and data interpretation. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate and utilize TPAN and similar AIE-active molecules (AIEgens) in various applications, from materials science to biomedical imaging.

Introduction: A Paradigm Shift from Quenching to Emission

For decades, the utility of many fluorescent molecules was hampered by a phenomenon known as Aggregation-Caused Quenching (ACQ). In concentrated solutions or the solid state, these molecules would form aggregates (excimers or dimers), leading to non-radiative decay pathways that effectively quenched their light emission.[1] This textbook behavior limited their application in areas requiring high concentrations or solid-state devices.

In the early 2000s, a counterintuitive phenomenon was observed: certain molecules, which were non-emissive in dilute solutions, became highly luminescent upon aggregation. This discovery, termed Aggregation-Induced Emission (AIE), opened a new frontier in materials science and bio-imaging.[2] Molecules exhibiting AIE, or AIEgens, have found widespread use as biological probes, chemical sensors, and active layers in organic light-emitting diodes (OLEDs).[2][3] this compound (TPAN) stands as a prototypical AIEgen, offering a clear and robust example of this powerful photophysical behavior.

The Core Mechanism: Restriction of Intramolecular Motion (RIM)

The fascinating behavior of TPAN is rooted in its unique molecular structure. TPAN consists of three phenyl rings and an acrylonitrile group attached to a central carbon-carbon double bond. In a dilute solution, the phenyl rings can freely rotate around their single bonds, a motion akin to tiny propellers.

When the molecule absorbs a photon and enters an excited state, this energy is typically dissipated through these rapid intramolecular rotations and vibrations. This process is a non-radiative decay pathway, meaning the energy is lost as heat rather than emitted as light. Consequently, TPAN is virtually non-fluorescent in good solvents.

The magic happens when TPAN molecules are forced to aggregate. This can be achieved by adding a "poor" solvent (a non-solvent) to a solution of TPAN or by transitioning to the solid state. In the aggregated state, the physical proximity and intermolecular interactions between neighboring TPAN molecules sterically hinder the free rotation of the phenyl rings. This "Restriction of Intramolecular Motion" (RIM) effectively blocks the primary non-radiative decay channel.[2] With the non-radiative pathway obstructed, the excited molecule has a much higher probability of releasing its energy via a radiative pathway, resulting in the emission of a photon and strong fluorescence.[4]

Caption: Fig 1. The RIM Mechanism of this compound.

Experimental Investigation of TPAN's Photophysics

To truly understand and validate the AIE properties of TPAN, a systematic experimental approach is required. The following protocols are designed to be self-validating, providing clear, interpretable results.

Protocol: Inducing and Observing Aggregation-Induced Emission

Objective: To qualitatively and quantitatively demonstrate the AIE phenomenon of TPAN by systematically varying solvent composition and measuring the resulting photoluminescence.

Expertise & Causality: The choice of a solvent/non-solvent pair is critical. Tetrahydrofuran (THF) is an excellent solvent for TPAN, allowing it to exist as freely rotating, non-emissive molecules. Water is a non-solvent; TPAN is insoluble in it. By gradually increasing the water fraction (f_w) in a THF/water mixture, we can precisely control the degree of TPAN aggregation. This allows us to observe the progressive "turn-on" of fluorescence as the RIM mechanism takes effect.[5]

Materials & Reagents:

-

This compound (TPAN)

-

Tetrahydrofuran (THF), spectroscopic grade

-

Deionized water

-

Volumetric flasks, micropipettes

-

UV-Vis Spectrophotometer

-

Fluorometer (Fluorescence Spectrophotometer)

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of TPAN in THF at a concentration of 1 x 10⁻⁴ M.

-

Sample Series Preparation: In a series of 10 mL volumetric flasks, prepare samples with varying THF/water ratios. For example, to prepare a sample with a 10% water fraction (f_w), add 1 mL of the TPAN stock solution and 8 mL of THF. Then, slowly add 1 mL of deionized water while gently swirling. Complete the series for f_w = 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90%.

-

UV-Vis Absorption Spectroscopy: For each sample, record the UV-Vis absorption spectrum from 250 nm to 500 nm. Use the corresponding THF/water mixture as the blank.

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength to the absorption maximum (λ_abs_max) determined from the UV-Vis spectrum (typically around 350-370 nm for TPAN aggregates).

-

Record the fluorescence emission spectrum for each sample across a suitable range (e.g., 400 nm to 700 nm).

-

Ensure all instrument settings (e.g., excitation/emission slit widths, detector voltage) are kept constant across all measurements for valid comparison.

-

-

Data Analysis: Plot the fluorescence intensity at the emission maximum (λ_em_max) against the water fraction (f_w). A dramatic increase in intensity at higher water fractions is the hallmark of AIE.

Caption: Fig 2. Experimental workflow for AIE characterization.

Protocol: Fluorescence Quantum Yield (Φ_F) Determination

Objective: To quantify the emission efficiency of TPAN in its aggregated state using the comparative method.

Expertise & Causality: The absolute measurement of quantum yield is complex. The comparative method provides a robust and accessible alternative by comparing the fluorescence of the unknown sample (TPAN aggregates) to a well-characterized standard with a known quantum yield (Φ_F_std).[6][7] The key is to choose a standard that absorbs and emits in a similar spectral region to the sample to minimize instrument-based artifacts. For TPAN aggregates emitting in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (Φ_F_std = 0.54) is a common and reliable choice. To ensure accuracy, measurements are taken on a series of dilute solutions (Absorbance < 0.1) to avoid inner filter effects.

Methodology:

-

Prepare Standard Series: Prepare a series of at least five concentrations of the standard (e.g., quinine sulfate in 0.1 M H₂SO₄) such that their absorbances at the excitation wavelength are between 0.01 and 0.1.

-

Prepare Sample Series: Prepare a similar series of the AIEgen in its aggregated state (e.g., TPAN in a 90% water/THF mixture).

-

Measure Absorbance: Record the absorbance of each solution in both the standard and sample series at the chosen excitation wavelength.

-

Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the same excitation wavelength.

-

Integrate Emission: Calculate the integrated area under the emission curve for each spectrum.

-

Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_F_smp) is calculated using the following equation:

Φ_F_smp = Φ_F_std * (Grad_smp / Grad_std) * (n_smp² / n_std²)

Where:

-

Grad is the gradient (slope) of the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent.

-

Subscripts smp and std refer to the sample and standard, respectively.

-

Data Presentation and Interpretation

Effective data presentation is crucial for clear communication of results. All quantitative photophysical data should be summarized in a structured table.

| State / Solvent System | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

| TPAN in pure THF | ~325 | ~400 | ~75 | < 0.01 |

| TPAN in 90% H₂O/THF | ~365 | ~485 | ~120 | > 0.40 |

Note: The values presented are typical and may vary based on specific experimental conditions and instrumentation.

Interpretation:

-

Red Shift (Bathochromic Shift): The shift of both absorption and emission peaks to longer wavelengths (red-shift) upon aggregation indicates the formation of J-aggregates and a change in the electronic environment of the molecule.

-

Stokes Shift: The increase in the Stokes shift (the difference between λ_abs_max and λ_em_max) in the aggregated state is common for AIEgens and reflects the energy loss due to conformational relaxation in the excited state before emission.

-

Quantum Yield: The most critical parameter is the dramatic increase in the quantum yield from a negligible value in solution to a significant value in the aggregated state, providing quantitative proof of the AIE effect.

Conclusion and Future Directions

This compound serves as an excellent model system for understanding the fundamental principles of Aggregation-Induced Emission. The RIM mechanism, which governs its photophysical properties, is a powerful concept that has guided the design of a vast library of advanced AIEgens.[8] The experimental protocols detailed in this guide provide a reliable framework for characterizing these materials. The insights gained from studying TPAN are directly applicable to the development of novel sensors, high-contrast bio-imaging agents, and efficient solid-state lighting technologies, underscoring the profound impact of this unique photophysical phenomenon.[2]

References

- Al-Kahtani, A. A., & Al-Dies, A. A. M. (2016). Conformational and Molecular Structures of α,β-Unsaturated Acrylonitrile Derivatives: Photophysical Properties and Their Frontier Orbitals. PLoS ONE, 11(3), e0151526. [Link]

- Brandner, B. (2016). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution.

- CM4032 - Current Topics in Organic Chemistry. (2020).

- Deng, C., et al. (2024). Machine Learning Prediction of Quantum Yields and Wavelengths of Aggregation-Induced Emission Molecules. MDPI. [Link]

- Galian, R. E., et al. (2016). Tunable emissive thin films through ICT photodisruption of nitro-substituted triarylamines.

- Ramesan, S., Vyas, S., & Abid, A. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]

- Williams, A. T. R., et al. (1983). A comparative method for measuring photoluminescence quantum yields of novel compounds in solution. Journal of Research of the National Bureau of Standards, 88(6), 373-381. [Link]

- Song, H., et al. (2022). Rational Design of NIR-II AIEgens with Ultrahigh Quantum Yields for Photo- and Chemiluminescence Imaging. ChemRxiv. [Link]

- Wang, Z., et al. (2019).

- Yuan, W. Z., et al. (2017). A novel this compound based AIEgen for high contrast mechanchromism and bicolor electroluminescence. RSC Publishing. [Link]

- Zhao, Z., et al. (2014).

- Zhao, Z., et al. (2012). Aggregation-induced emission: phenomenon, mechanism and applications.

Sources

- 1. Conformational and Molecular Structures of α,β-Unsaturated Acrylonitrile Derivatives: Photophysical Properties and Their Frontier Orbitals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aggregation-induced emission: phenomenon, mechanism and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. agilent.com [agilent.com]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. Rational Design of NIR-II AIEgens with Ultrahigh Quantum Yields for Photo- and Chemiluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triphenylacrylonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylacrylonitrile (TPAN), a fascinating polycyclic aromatic compound, stands at the crossroads of medicinal chemistry and materials science. Possessing a unique triphenylethylene scaffold, it serves as a versatile precursor for a wide array of derivatives with significant biological activities and intriguing photophysical properties. This guide provides a comprehensive technical overview of this compound, detailing its fundamental chemical and physical characteristics, robust synthetic methodologies, and burgeoning applications in drug discovery and advanced materials. From its role as a structural analogue to tamoxifen in anticancer research to its utility as an aggregation-induced emission (AIE) luminogen in organic light-emitting diodes (OLEDs), this document synthesizes field-proven insights and experimental protocols to empower researchers in harnessing the full potential of this remarkable molecule.

Core Molecular Attributes of this compound

This compound, systematically named 2,3,3-triphenylprop-2-enenitrile, is a nitrile-functionalized stilbenoid. Its core structure is characterized by three phenyl rings attached to an acrylonitrile backbone, which imparts significant steric hindrance and unique electronic properties.

Molecular Formula and Weight

The fundamental identity of a chemical compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₅N | [1][2] |

| Molecular Weight | 281.36 g/mol | [1][2] |

| CAS Number | 6304-33-2 | [1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, purification, and application. Its insolubility in water is a key consideration for biological assays, often necessitating the use of organic co-solvents.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 165-167 °C | [2] |

| Boiling Point | ~414 °C (estimated) | [2] |

| Solubility | Insoluble in water | [3] |

Synthesis of this compound: The Knoevenagel Condensation

The most prevalent and efficient method for synthesizing this compound and its derivatives is the Knoevenagel condensation.[4] This classic organic reaction involves the base-catalyzed condensation of a compound with an active methylene group (in this case, benzyl cyanide) with a carbonyl compound (benzophenone). The choice of base and reaction conditions can be tailored to optimize yield and purity.

Reaction Mechanism

The Knoevenagel condensation for the synthesis of this compound proceeds through a well-established multi-step mechanism:

Experimental Protocol: Knoevenagel Condensation

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Benzophenone

-

Benzyl cyanide (Phenylacetonitrile)

-

Ethanol

-

Piperidine (catalyst)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzophenone (1.0 equivalent) and benzyl cyanide (1.0 equivalent) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield pure this compound.[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (typically δ 7.0-8.0 ppm) due to the presence of 15 protons on the three phenyl rings. The overlapping multiplets would arise from the various chemical environments of these protons.

-

¹³C NMR: The carbon NMR spectrum will show a number of signals in the aromatic region (δ 120-145 ppm). Key signals to identify would be the quaternary carbons of the double bond and the nitrile carbon (typically around δ 118-122 ppm).[6] The carbon attached to the nitrile group and the other vinylic carbon would also have distinct chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2220 | C≡N stretch | Nitrile |

| ~1600-1450 | C=C stretch | Aromatic rings |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 281, corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of the cyano group (-CN, 26 Da) and cleavage of the phenyl rings.

Applications in Drug Discovery and Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of anticancer agents. Its structural similarity to the selective estrogen receptor modulator (SERM) tamoxifen has inspired the synthesis of numerous derivatives with potent biological activities.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including lung, ovarian, skin, and colon cancer.[7][8]

Mechanism of Action: One of the primary mechanisms of anticancer activity for this compound derivatives is the inhibition of tubulin polymerization.[9] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

Antimicrobial and Antiparasitic Activity

Various substituted acrylonitriles have been investigated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.[10] Furthermore, certain derivatives have shown promising activity against parasites such as Trypanosoma cruzi and Leishmania amazonensis.

Applications in Materials Science

The unique photophysical properties of this compound and its derivatives have led to their exploration in the field of materials science, particularly in the development of advanced organic electronics.

Aggregation-Induced Emission (AIE)

This compound is a classic example of a molecule that exhibits aggregation-induced emission (AIE).[3] In dilute solutions, these molecules are typically non-emissive due to the free intramolecular rotation of the phenyl rings, which provides a non-radiative decay pathway for the excited state. However, in the aggregated state or in a solid matrix, these rotations are restricted, which blocks the non-radiative pathway and opens up a radiative decay channel, leading to strong fluorescence.[11]

Organic Light-Emitting Diodes (OLEDs)

The AIE properties of this compound derivatives make them promising candidates for use as emitters in OLEDs.[12][13] Their high solid-state fluorescence quantum yields can lead to highly efficient and bright OLED devices. By chemically modifying the this compound core, the emission color can be tuned across the visible spectrum, making them suitable for display and lighting applications.[14][15][16]

Fluorescent Probes

The "turn-on" fluorescence characteristic of AIE-active this compound derivatives upon aggregation makes them suitable for the development of fluorescent probes for sensing and bio-imaging applications.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin Contact: Avoid contact with skin and eyes. In case of contact, wash thoroughly with soap and water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Note: The hazards of this compound itself have not been fully elucidated. The information provided is based on general chemical safety principles and data from structurally related compounds. A thorough risk assessment should be conducted before handling this compound.

Conclusion

This compound is a molecule of significant scientific interest, bridging the gap between drug discovery and materials science. Its straightforward synthesis via the Knoevenagel condensation allows for the facile generation of a diverse library of derivatives. In the realm of medicinal chemistry, these derivatives have shown immense promise as anticancer and antimicrobial agents, with mechanisms of action that are beginning to be understood at a molecular level. In materials science, the phenomenon of aggregation-induced emission has positioned this compound at the forefront of research into next-generation OLEDs and fluorescent sensors. As our understanding of the structure-property relationships of this versatile scaffold continues to grow, so too will its applications in addressing challenges in human health and technology.

References

- Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. (2017). DigitalOcean.

- Aggregation Induced Emission. (2020). YouTube.

- 2,3,3-Triphenylacrylonitrile. SIELC Technologies.

- 2,3,3-triphenylacrylonitrile. ChemBK.

- Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (2023). PubMed Central.

- Safety Data Sheet: Acrylonitrile. (2024). Chemos GmbH&Co.KG.

- Acrylonitrile. INEOS Group.

- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2020). PubMed.

- 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. OSHA.

- Aggregation-Induced Enhanced Emission and Device Applications of Acrylonitrile Derivatives. (2025). ResearchGate.

- Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. (2013). ResearchGate.

- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2020). PMC.

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). Human Metabolome Database.

- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2010). ResearchGate.

- Knoevenagel condensation. Wikipedia.

- Aggregation-induced emission: phenomenon, mechanism and applications. (2009). Chemical Communications.

- 2,3,3-Triphenylacrylonitrile. SIELC Technologies.

- Deep-Blue Triplet–Triplet Annihilation Organic Light-Emitting Diode (CIEy ≈ 0.05) Using Tetraphenylimidazole and Benzonitrile Functionalized Anthracene/Chrysene Emitters. (2022). PMC.

- Novel Methods of Knoevenagel Condensation. (2018). Banaras Hindu University.

- Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene. (2019). PMC.

- Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. (2022). MDPI.

- sample 13C NMR spectra of compounds with common functional groups. (2022). YouTube.

- 3,3-Diphenylacrylonitrile. PubChem.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. (2018). Chemical Science.

- Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. (2021). Crimson Publishers.

- Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. (2012). ResearchGate.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. (2023). MDPI.

- Methylacrylonitrile. NIST WebBook.

- Crystalline organic thin films for crystalline OLEDs (III): weak epitaxy growth of phenanthroimidazole derivatives with a dual inducing layer. (2025). Journal of Materials Chemistry C.

- GNPS Library Spectrum CCMSLIB00005761599. (2020). GNPS.

- A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. (2023). MDPI.

- Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (2000). DTIC.

- Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2024). PMC.

- 1H-NMR spectrum of (a) acrylonitrile, (b) DMAPP in deuterated-DMSO. (2021). ResearchGate.

- Antimicrobials: spectrum of activity. (2018). FOAMid.

- The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2022). MDPI.

- 13C NMR Chemical Shifts. Oregon State University.

- The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. (2020). Royal Society of Chemistry.

Sources

- 1. ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com [ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com]

- 2. ineos.com [ineos.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aggregation-induced emission: phenomenon, mechanism and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Deep-Blue Triplet–Triplet Annihilation Organic Light-Emitting Diode (CIEy ≈ 0.05) Using Tetraphenylimidazole and Benzonitrile Functionalized Anthracene/Chrysene Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. crimsonpublishers.com [crimsonpublishers.com]

- 16. mdpi.com [mdpi.com]

- 17. chemos.de [chemos.de]

- 18. petrochemistry.eu [petrochemistry.eu]

- 19. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]

A Technical Guide to the Spectroscopic Characterization of Triphenylacrylonitrile: A Prototypical Aggregation-Induced Emission Luminogen

Foreword

Triphenylacrylonitrile (TPAN) stands as a cornerstone molecule in the field of advanced luminescent materials. While structurally unassuming, its photophysical behavior is anything but ordinary. TPAN is a quintessential example of an Aggregation-Induced Emission (AIE) luminogen (AIEgen), a class of molecules that defy the conventional wisdom of fluorescence chemistry. Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIEgens are non-emissive when molecularly dissolved but become highly luminescent upon aggregation.[1][2] This unique "light-up" characteristic has propelled AIEgens to the forefront of innovations in organic light-emitting diodes (OLEDs), chemical sensors, and biomedical imaging.[3] This guide provides a detailed technical framework for the comprehensive spectroscopic characterization of TPAN, focusing on UV-Visible absorption and fluorescence spectroscopy. It is designed for researchers and professionals in materials science and drug development, offering not just protocols, but the underlying scientific rationale to ensure robust and reproducible results.

The Phenomenon of Aggregation-Induced Emission (AIE)

A fundamental understanding of the AIE mechanism is paramount to interpreting the spectroscopic data of TPAN. The prevailing mechanism for AIE is the Restriction of Intramolecular Motion (RIM) .[2] In a dilute solution, the phenyl rings of the TPAN molecule can undergo low-frequency rotational and vibrational motions. When the molecule is excited by light, this energy is efficiently dissipated non-radiatively through these motions, resulting in negligible fluorescence.

However, when TPAN molecules aggregate in a poor solvent or are in the solid state, their physical movement is sterically hindered. This physical constraint "locks" the molecule's conformation, effectively shutting down the non-radiative decay pathways.[1] Consequently, the excited-state energy is released radiatively, leading to strong fluorescence emission.

The following diagram illustrates this core principle:

Figure 1: Mechanism of Aggregation-Induced Emission (AIE). In solution, excited molecules decay non-radiatively. In aggregates, this pathway is blocked, forcing radiative decay (fluorescence).

Foundational Spectroscopy Principles

Spectroscopic techniques provide qualitative and quantitative information by analyzing the interaction of electromagnetic radiation with a sample.[4][5]

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. This absorption corresponds to the excitation of electrons from a ground state to a higher energy state (e.g., π → π* transitions).[6] For TPAN, the conjugated system of phenyl rings and the acrylonitrile group constitutes the primary chromophore responsible for its characteristic absorption bands. The resulting spectrum is a plot of absorbance versus wavelength, which is crucial for identifying the optimal excitation wavelength for fluorescence studies.[7]

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. The molecule first absorbs a photon, promoting it to an excited electronic state. After a brief period in the excited state, it returns to the ground state by emitting a photon.[7] The emitted light is almost always of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.[7] A fluorescence spectrum plots emission intensity versus wavelength at a fixed excitation wavelength.

Experimental Characterization Workflow

This section details the protocols for the systematic characterization of TPAN. The primary method for studying AIE involves preparing a series of solutions with varying solvent/non-solvent ratios to controllably induce aggregation.[1]

Materials & Instrumentation

| Item | Specification | Rationale / Senior Scientist Insight |

| TPAN Sample | >98% Purity | Impurities can have their own fluorescent properties, leading to confounding results. Purity should be verified by NMR or Mass Spectrometry. |

| Solvent | Tetrahydrofuran (THF), HPLC or Spectroscopic Grade | TPAN is highly soluble in THF. Using a spectroscopic grade solvent minimizes background absorbance and fluorescence. |

| Non-Solvent | Deionized Water (H₂O) | Water is a poor solvent for the hydrophobic TPAN molecule, making it an ideal choice to induce aggregation in THF/water mixtures.[1] |

| UV-Vis Spectrophotometer | Capable of scanning from 200-800 nm | Standard instrumentation for measuring electronic absorption spectra.[5] |

| Spectrofluorometer | Equipped with a Xenon lamp and dual monochromators | Essential for selecting specific excitation wavelengths and scanning the resulting emission spectrum.[5] |

| Quartz Cuvettes | 1 cm path length | Quartz is transparent in the UV range, unlike glass or plastic, which is critical for accurate measurements below 350 nm. |

Protocol 1: UV-Visible Absorption Analysis

This protocol establishes the fundamental absorption characteristics of molecularly dissolved TPAN.

Workflow Diagram:

Figure 3: Experimental workflow for inducing and measuring Aggregation-Induced Emission.

Step-by-Step Methodology:

-

Solution Series Preparation: Prepare a series of 10 mL solvent mixtures in vials with varying water fractions (fw). For example, create mixtures with 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% water by volume in THF.

-

Sample Dosing: To each vial, add the appropriate amount of a concentrated TPAN stock solution in THF to achieve a final concentration of 10 µM. Ensure the volume of stock added is minimal to not significantly alter the water fraction. Gently vortex each vial.

-

Instrument Setup: Turn on the spectrofluorometer. Set the excitation wavelength to the λmax determined from the UV-Vis spectrum. Set the emission scan range from approximately 380 nm to 700 nm.

-

Measurement: Starting with the fw = 0% sample (pure THF), measure the fluorescence spectrum. Proceed sequentially through the samples with increasing water fractions up to fw = 90%.

-

Data Analysis:

-

Overlay all the emission spectra on a single graph.

-

Create a plot of the maximum fluorescence intensity versus the water fraction (fw).

-

Expected Results & Interpretation: The results are expected to be dramatic. In pure THF (fw = 0%), TPAN should exhibit very weak or no detectable fluorescence. As the water fraction increases, the solution will become a turbid suspension, indicating the formation of nano- or micro-aggregates. Concurrently, the fluorescence intensity will increase sharply, often by several orders of magnitude, confirming the AIE characteristic of TPAN. [1] Typical Data Summary:

| Water Fraction (fw) | Relative Fluorescence Intensity (a.u.) | Emission Max (λem) | Observation |

| 0% | ~1 | N/A | Clear solution, non-emissive |

| 40% | ~10 | ~480 nm | Clear solution, weakly emissive |

| 60% | ~150 | ~485 nm | Slightly turbid, strong emission |

| 80% | ~800 | ~490 nm | Turbid suspension, very strong emission |

| 90% | ~850 | ~495 nm | Turbid suspension, maximum emission [8] |

The emission peak may also show a slight red-shift (bathochromic shift) with increasing water content, which can be attributed to changes in the polarity of the microenvironment of the aggregates.

Conclusion

The spectroscopic characterization of this compound provides a clear and compelling demonstration of the aggregation-induced emission phenomenon. The combination of UV-Visible and fluorescence spectroscopy in a carefully controlled solvent/non-solvent system allows for the robust and reproducible measurement of this unique photophysical property. The protocols and insights provided in this guide serve as a validated framework for researchers to explore TPAN and other novel AIE luminogens, paving the way for their application in next-generation technologies.

References

- Zhan, Y., Gong, P., Yang, P., Jin, Z., Bao, Y., Li, Y., & Xu, Y. (2016).

- ResearchGate. (n.d.). UV–Vis absorption spectra of 1 (—), 3 (---), and 4 (— —)

- IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis.

- YouTube. (2020).

- Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Fundamental Understanding and Future Developments.

- MDPI. (2024).

- Instituto de Nanociencia y Materiales de Aragón. (n.d.).

- YouTube. (2014).

- ResearchGate. (n.d.).

Sources

- 1. Aggregation-induced emission and reversible mechanochromic luminescence of carbazole-based this compound derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03310E [pubs.rsc.org]

- 2. Aggregation-induced emission: fundamental understanding and future developments - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 6. iosrjournals.org [iosrjournals.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

Introduction: The Unique Photophysics of Triphenylacrylonitrile

Sources

- 1. Aggregation-induced emission and reversible mechanochromic luminescence of carbazole-based this compound derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03310E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Aggregation-induced emission: fundamental understanding and future developments - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tetraphenylethylene-Based Photoluminescent Self-Assembled Nanoparticles: Preparation and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Conjugated Pyridine-(N-diphenylamino) Acrylonitrile Derivatives: Photophysical Properties | Percino | Journal of Materials Science Research | CCSE [ccsenet.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jmess.org [jmess.org]

- 12. Quantum yield - Wikipedia [en.wikipedia.org]

- 13. chem.uci.edu [chem.uci.edu]

- 14. jasco-global.com [jasco-global.com]

The Effect of Molecular Structure on the Aggregation-Induced Emission of Triphenylacrylonitrile Derivatives

An In-Depth Technical Guide

Abstract

Aggregation-Induced Emission (AIE) has revolutionized the field of luminescent materials, offering a solution to the common problem of Aggregation-Caused Quenching (ACQ) that plagues traditional fluorophores. Triphenylacrylonitrile (TPAN) has emerged as a quintessential AIE luminogen (AIEgen), possessing a unique propeller-shaped molecular structure that is highly amenable to chemical modification. This guide provides an in-depth technical analysis of the relationship between the molecular structure of TPAN derivatives and their AIE characteristics. We explore the fundamental AIE mechanism, delve into key structural modification strategies—including donor-acceptor engineering and the introduction of steric hindrance—and detail the experimental workflows used to characterize these remarkable molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the power of TPAN-based AIEgens for advanced applications.

The Phenomenon of Aggregation-Induced Emission (AIE)

For decades, the utility of fluorescent molecules was hampered by a phenomenon known as Aggregation-Caused Quenching (ACQ). In concentrated solutions or the solid state, traditional planar fluorophores tend to form π-π stacked aggregates, which create non-radiative pathways for excited-state decay, effectively quenching their light emission.[1]

In 2001, a paradigm-shifting discovery was made: a class of molecules that were non-emissive when dissolved in good solvents became intensely luminescent upon aggregation.[2][3] This phenomenon was termed Aggregation-Induced Emission (AIE). The molecules exhibiting this property, known as AIEgens, typically feature twisted, non-planar conformations, such as the propeller-shaped structures of tetraphenylethylene (TPE) and this compound (TPAN).[1][2]

The governing mechanism for AIE is the Restriction of Intramolecular Motion (RIM) .[1][4][5] In dilute solutions, flexible parts of the AIEgen molecule, such as phenyl rings, undergo constant rotational and vibrational motions. These motions provide an efficient non-radiative pathway for the excited-state energy to dissipate, resulting in negligible fluorescence.[1][4] When the molecules aggregate in a poor solvent or the solid state, these intramolecular motions are physically constrained.[1][6] This steric hindrance blocks the non-radiative decay channels, forcing the excited state to decay radiatively, thereby "switching on" intense light emission.[1][7]

Caption: The core mechanism of Aggregation-Induced Emission (AIE) in TPAN.

Engineering the AIE Properties of this compound

The TPAN scaffold is an ideal platform for tuning AIE properties. Its three phenyl rings and the electron-withdrawing acrylonitrile group provide multiple sites for functionalization. The key to designing high-performance AIEgens lies in understanding how specific structural modifications influence the delicate balance between intramolecular motion and intermolecular interactions.

Donor-Acceptor (D-A) Architecture for Color Tuning

One of the most powerful strategies for modulating the photophysical properties of TPAN is the implementation of a donor-acceptor (D-A) design.[8][9] The native TPAN structure already contains an acceptor (the cyano group). By strategically introducing electron-donating groups (e.g., methoxy, amino) onto the phenyl rings, a D-π-A electronic structure is created.

This architecture promotes an Intramolecular Charge Transfer (ICT) process upon photoexcitation.[6][9] The ICT character of the excited state lowers its energy level, resulting in a bathochromic (red) shift in the emission wavelength. The strength of the donor and acceptor groups directly correlates with the degree of the red-shift, allowing for the rational design of AIEgens that emit across the visible spectrum, from blue to red and even into the near-infrared (NIR).[9][10]

Caption: Donor-Acceptor (D-A) strategy for tuning emission color in TPAN.

Steric Hindrance: Enhancing Quantum Yield

While the inherent twisted structure of TPAN restricts π-π stacking, introducing bulky substituents provides an additional and crucial design element.[11] Bulky groups, such as tert-butyl or adamantane, appended to the phenyl rings increase the steric hindrance within the molecule.[11][12]

This has two beneficial effects:

-

Enhanced RIM: The bulky groups further impede the rotation of the phenyl rings, more effectively shutting down non-radiative decay pathways and leading to a higher fluorescence quantum yield in the aggregated state.[12]

-

Prevention of Quenching: In the solid state, these groups act as insulating spacers, preventing the luminophore cores from getting too close and engaging in detrimental intermolecular quenching interactions.[1]

The result is AIEgens with exceptionally high solid-state emission efficiencies, often approaching a quantum yield of 100%.[9]

Polymorphism: The Impact of Molecular Packing

The precise way in which AIEgen molecules arrange themselves in the solid state—a phenomenon known as polymorphism—can have a profound effect on their emissive properties.[6] Different crystalline or amorphous forms of the same TPAN derivative can exhibit different emission colors and quantum efficiencies.[6]

Crystal structure analysis reveals that favorable packing modes, such as antiparallel J-type stacking, can lead to significantly enhanced emission compared to other arrangements.[6] This sensitivity to packing can be exploited to create materials for applications like mechanochromic sensors, where applying physical force disrupts the crystal packing and results in a visible color change.[2]

| Structural Modification | Primary Effect | Photophysical Consequence | Example Substituent |

| Electron-Donating Group | Increases HOMO energy level, promotes ICT | Red-shift in emission wavelength | -OCH₃, -N(CH₃)₂ |

| Electron-Withdrawing Group | Lowers LUMO energy level, promotes ICT | Red-shift in emission wavelength | -NO₂, -CF₃ |

| Bulky/Steric Group | Increases rotational barrier, prevents close packing | Higher solid-state quantum yield | tert-butyl, adamantyl |

| Planar Aromatic Extension | Extends π-conjugation | Red-shift in absorption and emission | Naphthyl, Anthracenyl |

Experimental Section: Synthesis and Characterization Workflow

A systematic workflow is essential for synthesizing and validating the AIE properties of new TPAN derivatives.

Caption: Standard experimental workflow for TPAN AIEgen development.

Protocol: Synthesis of a Representative TPAN Derivative

This protocol describes a typical Knoevenagel condensation for synthesizing α,β-diaryl-acrylonitrile derivatives.[13][14]

Objective: To synthesize 2-(4-methoxyphenyl)-3-phenylacrylonitrile.

Materials:

-

Phenylacetonitrile

-

4-methoxybenzaldehyde

-

Sodium methoxide (NaOCH₃)

-

Ethanol (EtOH)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve phenylacetonitrile (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in ethanol.

-

Stir the solution at room temperature to ensure homogeneity.

-

Add a catalytic amount of sodium methoxide (~10 mol%) to the solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

-

Upon completion, a precipitate (the product) will often form. If not, reduce the solvent volume using a rotary evaporator.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Purify the crude product further by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure TPAN derivative.

-

Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Characterization of AIE Properties

This protocol uses a solvent/non-solvent assay to qualitatively and quantitatively assess the AIE behavior of a TPAN derivative.[2][15]

Objective: To measure the fluorescence enhancement of a TPAN derivative upon aggregation.

Materials & Equipment:

-

TPAN derivative

-

A "good" solvent in which the derivative is soluble and non-emissive (e.g., Tetrahydrofuran, THF)

-

A "poor" or "non-solvent" in which the derivative is insoluble (e.g., deionized water)

-

UV-Vis spectrophotometer

-

Photoluminescence (PL) spectrophotometer

Procedure:

-

Prepare a stock solution of the TPAN derivative in THF at a concentration of ~10⁻⁵ M.

-

Prepare a series of vials with varying THF/water mixtures. For example, create mixtures with water fractions (fₒ) of 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% by volume, keeping the final concentration of the TPAN derivative constant in all vials.

-

Record the UV-Vis absorption spectrum for each mixture. An increase in light scattering at longer wavelengths is indicative of aggregate formation.

-

Record the PL emission spectrum for each mixture using an excitation wavelength determined from the absorption spectrum.

-

Plot the PL emission intensity at the wavelength of maximum emission (λₑₘ) against the water fraction (fₒ). A sharp increase in intensity at a critical water fraction confirms AIE activity.

-

The AIE enhancement factor (αₐᵢₑ) can be calculated as the ratio of the fluorescence intensity in the aggregated state (e.g., 90% water) to that in the pure solution state (0% water).[1]

Protocol: Fluorescence Quantum Yield (Φf) Determination

The relative quantum yield is determined by comparing the fluorescence of the AIEgen to a well-characterized fluorescence standard.[15]

Objective: To determine the fluorescence quantum yield of a TPAN derivative in its aggregated state.

Materials & Equipment:

-

Aggregated sample of TPAN derivative (e.g., in a 90% water/THF mixture)

-

Fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)[15]

-

UV-Vis spectrophotometer and PL spectrophotometer

Procedure:

-

Prepare a series of five dilutions for both the aggregated AIEgen sample and the quinine sulfate standard. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.01 and 0.1. This is critical to avoid inner filter effects.

-